molecular formula C6H6BrNO3 B2411616 Methyl 2-bromo-5-methyloxazole-4-carboxylate CAS No. 1824354-74-6

Methyl 2-bromo-5-methyloxazole-4-carboxylate

Cat. No.: B2411616
CAS No.: 1824354-74-6
M. Wt: 220.022
InChI Key: RWAZPKBOODFWRS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It is an oxazole derivative, characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate typically involves the bromination of 5-methyloxazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methyloxazole-4-carboxylate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications.

Scientific Research Applications

Methyl 2-bromo-5-methyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-methyloxazole-4-carboxylate involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Another thiazole derivative with similar reactivity.

    Methyl 2-bromothiazole-5-carboxylate: A thiazole compound with bromine substitution at a different position.

Uniqueness

Methyl 2-bromo-5-methyloxazole-4-carboxylate is unique due to the presence of both oxygen and nitrogen in the oxazole ring, which imparts distinct chemical properties compared to thiazole derivatives

Properties

IUPAC Name

methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAZPKBOODFWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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